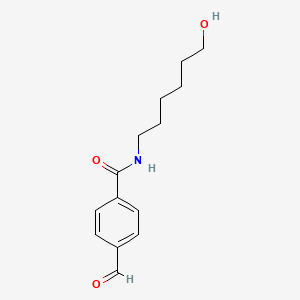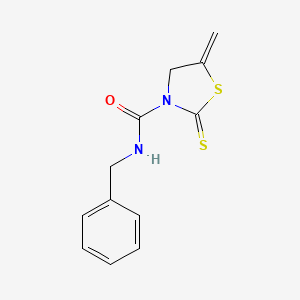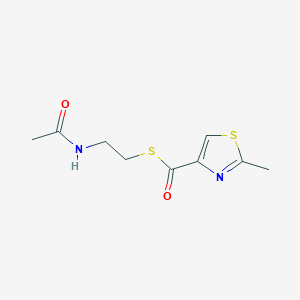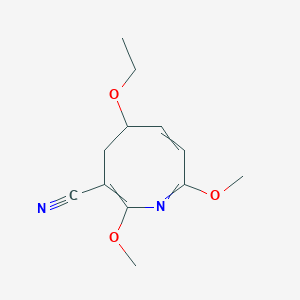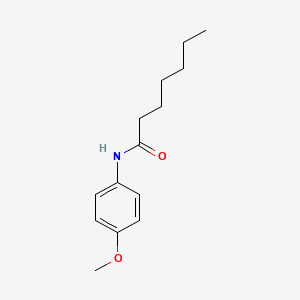![molecular formula C15H14N2O3S B14243866 Benzamide, N-methyl-2-[(4-methyl-2-nitrophenyl)thio]- CAS No. 412015-25-9](/img/structure/B14243866.png)
Benzamide, N-methyl-2-[(4-methyl-2-nitrophenyl)thio]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzamide, N-methyl-2-[(4-methyl-2-nitrophenyl)thio]- is a complex organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core structure with additional functional groups, including a nitro group and a thioether linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-methyl-2-[(4-methyl-2-nitrophenyl)thio]- typically involves multiple steps. One common method starts with the preparation of the intermediate 4-methyl-2-nitroaniline. This intermediate is then subjected to a thiolation reaction to introduce the thioether group. The final step involves the formation of the benzamide structure through an amide coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Benzamide, N-methyl-2-[(4-methyl-2-nitrophenyl)thio]- can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The thioether linkage can be oxidized to a sulfoxide or sulfone.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amino derivatives.
Substitution: Introduction of various substituents on the aromatic ring.
Applications De Recherche Scientifique
Benzamide, N-methyl-2-[(4-methyl-2-nitrophenyl)thio]- has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand the interactions of thioether-containing compounds with biological systems.
Mécanisme D'action
The mechanism of action of Benzamide, N-methyl-2-[(4-methyl-2-nitrophenyl)thio]- involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the thioether linkage can interact with thiol-containing biomolecules. These interactions can modulate various biological pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-methyl-4-nitrophenyl)benzamide: Shares a similar core structure but lacks the thioether linkage.
N-(3-Amino-4-methylphenyl)benzamide: Contains an amino group instead of a nitro group.
Uniqueness
Benzamide, N-methyl-2-[(4-methyl-2-nitrophenyl)thio]- is unique due to the presence of both a nitro group and a thioether linkage. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
412015-25-9 |
|---|---|
Formule moléculaire |
C15H14N2O3S |
Poids moléculaire |
302.4 g/mol |
Nom IUPAC |
N-methyl-2-(4-methyl-2-nitrophenyl)sulfanylbenzamide |
InChI |
InChI=1S/C15H14N2O3S/c1-10-7-8-14(12(9-10)17(19)20)21-13-6-4-3-5-11(13)15(18)16-2/h3-9H,1-2H3,(H,16,18) |
Clé InChI |
NXQVAVZAULOMGQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)SC2=CC=CC=C2C(=O)NC)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


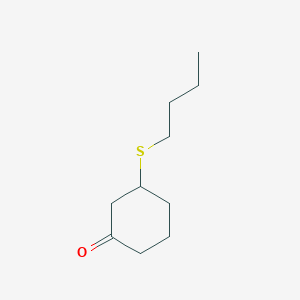

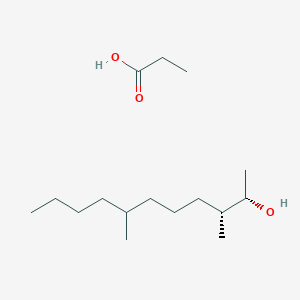


![4-{4-(3,5-Dimethylphenyl)-2-[4-(methanesulfonyl)phenyl]-1,3-thiazol-5-yl}-2-methyl-1-oxo-1lambda~5~-pyridine](/img/structure/B14243817.png)
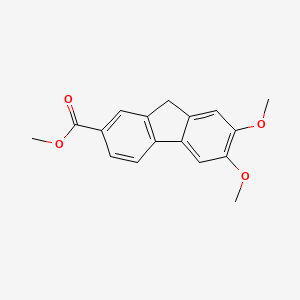
![N-Cyclohexyl-N-methyl-4-[4-(3-methylphenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridylamine](/img/structure/B14243834.png)
![N-(3,4,5-Tris{[11-(acryloyloxy)undecyl]oxy}benzoyl)-L-alanine](/img/structure/B14243836.png)
